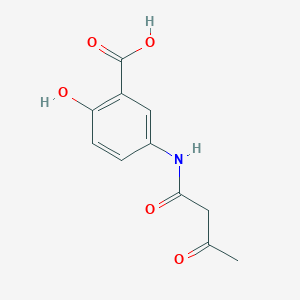

3'-Carboxy-4'-hydroxyacetoacetanilide

Description

3'-Carboxy-4'-hydroxyacetoacetanilide is an organic compound that belongs to the larger family of acetoacetanilide (B1666496) derivatives. These compounds are characterized by an acetoacetamide group attached to an aniline (B41778) ring. The specific structure of this compound includes a carboxylic acid group at the 3' position and a hydroxyl group at the 4' position of the aniline ring. This substitution pattern is crucial in determining the compound's chemical and physical properties, as well as its potential applications.

The study of acetoacetanilide and its derivatives has a rich history in organic chemistry. Acetoacetanilide itself is prepared by the acetoacetylation of aniline. wikipedia.org This class of compounds gained prominence in the late 19th and early 20th centuries, initially driven by the burgeoning synthetic dye industry. Chemists discovered that acetoacetanilide derivatives could be coupled with diazonium salts in a reaction known as azo coupling to produce a vibrant range of yellow, orange, and red pigments, known as arylide yellows. wikipedia.org

Over the years, the synthesis of acetoacetanilide derivatives has evolved, with researchers developing more efficient and versatile methods. The introduction of various substituents on the aniline ring has allowed for the fine-tuning of the electronic and steric properties of these molecules, leading to a wide array of compounds with tailored characteristics. This has expanded their utility beyond pigments into fields such as medicinal chemistry and polymer science. The historical development of these derivatives showcases a classic example of how a foundational molecular scaffold can be systematically modified to achieve a diverse range of functionalities.

The study of this compound and related compounds holds significance across multiple chemical disciplines. The presence of multiple functional groups—a β-ketoamide, a carboxylic acid, and a phenolic hydroxyl group—makes this molecule a versatile building block in organic synthesis. These groups can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

In medicinal chemistry , acetoacetanilide derivatives have been investigated for a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. eurekaselect.com The specific substituents on the aniline ring play a critical role in the pharmacological profile of these compounds. The carboxylic acid and hydroxyl groups on this compound, for instance, can participate in hydrogen bonding and other interactions with biological targets, making it an interesting candidate for drug discovery research.

In materials science , particularly in the field of pigments and dyes, the structural features of this compound are of great interest. The chromophoric system of acetoacetanilides is responsible for their color, and the substituents on the phenyl ring can modulate the wavelength of light absorbed, thereby influencing the hue of the resulting pigment. nih.gov The carboxylic acid and hydroxyl groups can also affect the pigment's solubility, lightfastness, and thermal stability.

The academic interest in this compound stems from its potential to exhibit novel chemical and physical properties due to its specific substitution pattern. Research into this compound is often driven by the following objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a primary objective. This includes the detailed characterization of the compound's structure and properties using modern analytical techniques.

Exploring Chemical Reactivity: Investigating the reactivity of the various functional groups on the molecule to understand its chemical behavior and to utilize it as a precursor for the synthesis of new compounds.

Investigating Structure-Property Relationships: A key goal is to understand how the presence of the 3'-carboxy and 4'-hydroxy groups influences the compound's properties, such as its color, solubility, and biological activity, in comparison to other acetoacetanilide derivatives.

Potential Applications: The ultimate aim of much of this research is to identify and develop practical applications for this compound, whether as a novel pigment, a pharmaceutical intermediate, or a functional material.

The multifunctionality of this compound makes it a compelling subject for fundamental and applied chemical research, with the potential for discoveries that could impact various scientific and technological fields.

Table of Representative Properties for Acetoacetanilide Derivatives

| Property | Description |

| Physical State | Typically white to off-white crystalline solids at room temperature. |

| Solubility | Generally poorly soluble in water, but solubility can be influenced by substituents. The presence of a carboxylic acid group in this compound may increase its solubility in alkaline aqueous solutions. |

| Melting Point | Varies widely depending on the specific substituents on the aniline ring. |

| Tautomerism | Acetoacetanilides can exist in keto-amide and enol-imine tautomeric forms. The equilibrium between these forms is influenced by the solvent and the electronic nature of the substituents. |

| Reactivity | The active methylene (B1212753) group is a key site for chemical reactions, including condensations and couplings. The aromatic ring can undergo electrophilic substitution reactions. |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(3-oxobutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-6(13)4-10(15)12-7-2-3-9(14)8(5-7)11(16)17/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCOCDWGQMOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593156 | |

| Record name | 2-Hydroxy-5-(3-oxobutanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13243-99-7 | |

| Record name | 2-Hydroxy-5-(3-oxobutanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Carboxy 4 Hydroxyacetoacetanilide

Chemo- and Regioselective Synthesis Strategies for 3'-Carboxy-4'-hydroxyacetoacetanilide

The primary challenge in synthesizing this compound lies in selectively acylating the amino group of the precursor, 3-amino-4-hydroxybenzoic acid, in the presence of a phenolic hydroxyl group, which is also nucleophilic. Achieving high chemo- and regioselectivity is paramount for an efficient synthesis.

Novel Reaction Pathways and Reagents for Acetoacetanilide (B1666496) Backbone Elaboration

The most direct pathway to the this compound backbone is the N-acetoacetylation of 3-amino-4-hydroxybenzoic acid. The amino group is significantly more nucleophilic than the phenolic hydroxyl group, which allows for a high degree of chemoselectivity under appropriate reaction conditions. The regioselectivity is predetermined by the substitution pattern of the starting material.

Several reagents can be employed for the acetoacetylation step, each with distinct advantages and disadvantages in terms of reactivity, cost, and environmental impact. Diketene (B1670635) is a highly reactive and efficient acetoacetylating agent that reacts readily with amines, often without the need for a catalyst. wikipedia.org The reaction is typically fast and produces acetoacetic acid as a transient intermediate which then acylates the amine. Another common reagent is ethyl acetoacetate (B1235776), which reacts with amines via a transamidation reaction, usually requiring elevated temperatures and resulting in the formation of ethanol (B145695) as a byproduct. wikipedia.orgwordpress.com A more stable and less hazardous alternative to diketene is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which generates the reactive acetylketene intermediate upon heating and can be used for acetoacetylation reactions. acs.orgnih.gov

Table 1: Comparison of Acetoacetylating Agents

| Reagent | Reaction Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Diketene | Low temperature, often no catalyst needed. | None (theoretically) | High reactivity, high atom economy. | Unstable, toxic, and lachrymatory. wikipedia.org |

| Ethyl Acetoacetate | Higher temperatures, sometimes requires a catalyst. | Ethanol | More stable and safer than diketene. wordpress.com | Lower atom economy, equilibrium reaction. |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Requires heating to generate acetylketene. | Acetone | Stable, solid reagent, convenient alternative to diketene. acs.orgnih.gov | Requires higher temperatures, lower atom economy than diketene. |

Stereoselective Approaches in this compound Synthesis

While this compound itself is an achiral molecule, the acetoacetyl moiety contains a prochiral methylene (B1212753) group and a ketone that can be targeted for stereoselective transformations to produce chiral derivatives. Such chiral building blocks are of significant interest in medicinal chemistry.

Stereoselective synthesis of β-keto amides can be challenging due to the potential for racemization via keto-enol tautomerization. researchgate.net Common strategies to introduce chirality include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org For instance, a chiral amine could be used in a transamidation reaction to establish a chiral acetoacetamide, which could then be further modified.

Another approach involves the asymmetric modification of the pre-formed acetoacetanilide backbone. This could include:

Asymmetric hydrogenation of the ketone to produce a chiral β-hydroxy amide.

Stereoselective alkylation of the α-carbon (the methylene group) using a chiral phase-transfer catalyst or a chiral base. acs.org

Table 2: Hypothetical Stereoselective Approaches to Chiral Derivatives

| Approach | Description | Key Reagents/Methods | Potential Chiral Product |

|---|---|---|---|

| Chiral Auxiliary | Use of a chiral amine in the synthesis, followed by removal of the auxiliary. | Evans oxazolidinones, Oppolzer's sultams. sigmaaldrich.com | Enantiomerically enriched α-substituted derivatives. |

| Asymmetric Hydrogenation | Stereoselective reduction of the ketone group. | Chiral ruthenium or rhodium catalysts (e.g., BINAP-Ru). | Enantiomerically pure β-hydroxy amides. |

| Asymmetric Alkylation | Stereoselective addition of an alkyl group to the α-carbon. | Chiral phase-transfer catalysts, cinchona alkaloids. acs.org | Enantiomerically pure α-alkylated derivatives. |

Functionalization Strategies for the Carboxylic Acid and Hydroxy Groups in this compound

The presence of both a carboxylic acid and a phenolic hydroxyl group in this compound allows for a wide range of post-synthesis modifications. Selective functionalization of one group in the presence of the other often requires the use of protecting groups. nih.govuchicago.eduoup.com

The carboxylic acid can be converted into a variety of derivatives:

Esters: Formed by reaction with alcohols under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to the carboxylate salt.

Amides: Formed by coupling with amines using activating agents.

Acid chlorides: Formed by reaction with thionyl chloride or oxalyl chloride, providing a highly reactive intermediate for further transformations.

The phenolic hydroxyl group can be functionalized as follows:

Ethers: Formed by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Esters: Formed by reaction with acyl chlorides or anhydrides in the presence of a base.

To achieve selective functionalization, the more reactive group can be protected while the other is being modified. For example, the carboxylic acid can be protected as an ester (e.g., a benzyl (B1604629) or t-butyl ester) while the phenolic hydroxyl group is alkylated or acylated. oup.com Subsequently, the protecting group can be removed under specific conditions to reveal the free carboxylic acid.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and minimization of waste.

Development of Solvent-Free and Aqueous-Phase Synthesis Routes for this compound

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Developing solvent-free or aqueous-phase routes for the synthesis of this compound would significantly improve its green credentials.

Solvent-free synthesis: The acetoacetylation of amines can often be carried out under solvent-free conditions, particularly when using a liquid amine and a reagent like acetic anhydride. mdpi.comresearchgate.netjmchemsci.comjmchemsci.com For the synthesis of this compound, a solid-state reaction between 3-amino-4-hydroxybenzoic acid and an acetoacetylating agent could be explored, potentially with microwave irradiation to accelerate the reaction.

Aqueous-phase synthesis: Performing reactions in water is highly desirable from a green chemistry perspective. The acylation of amines in an aqueous medium has been successfully demonstrated. researchgate.netnih.gov For the target molecule, the starting material, 3-amino-4-hydroxybenzoic acid, has some water solubility, which could be enhanced by adjusting the pH. The reaction could proceed in an aqueous slurry or by using a water-soluble acetoacetylating agent.

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

| Route | Solvent | Catalyst | Advantages | Challenges |

|---|---|---|---|---|

| Conventional | Organic (e.g., Toluene, THF) | None or Lewis/Brønsted acid | Good solubility of reactants, well-established. | Use of volatile organic compounds (VOCs), potential for toxic waste. |

| Solvent-Free | None | Potentially a solid catalyst (e.g., zeolite) | No solvent waste, potential for high reaction rates. jmchemsci.com | Potential for poor mixing of solid reactants, may require high temperatures. |

| Aqueous-Phase | Water | None or phase-transfer catalyst | Environmentally benign solvent, reduced cost. researchgate.net | Poor solubility of organic reactants, potential for hydrolysis of reagents. |

Atom Economy Maximization and Waste Minimization in this compound Processes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Maximizing atom economy is a fundamental principle of green chemistry.

The atom economy for the synthesis of this compound can be calculated for different acetoacetylating agents:

Reaction with Diketene: C₇H₇NO₃ + C₄H₄O₂ → C₁₁H₁₁NO₄ This is an addition reaction, and theoretically, all atoms from the reactants are incorporated into the product, leading to an atom economy of 100%.

Reaction with Ethyl Acetoacetate: C₇H₇NO₃ + C₆H₁₀O₃ → C₁₁H₁₁NO₄ + C₂H₅OH In this case, ethanol is formed as a byproduct.

The calculation for the atom economy is as follows: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.comlibretexts.orgyoutube.com

Table 4: Atom Economy Calculation for the Synthesis of this compound

| Reactants | Molecular Weight of Reactants (g/mol) | Desired Product | Molecular Weight of Product (g/mol) | Byproducts | Atom Economy (%) |

|---|---|---|---|---|---|

| 3-amino-4-hydroxybenzoic acid + Diketene | 153.14 + 84.07 = 237.21 | This compound | 221.19 | None | (221.19 / 237.21) * 100 = 93.2%* |

| 3-amino-4-hydroxybenzoic acid + Ethyl Acetoacetate | 153.14 + 130.14 = 283.28 | This compound | 221.19 | Ethanol (46.07) | (221.19 / 283.28) * 100 = 78.1% |

*Note: While theoretically an addition reaction with diketene has 100% atom economy, in practice, the reaction proceeds via an intermediate which can lead to byproducts, hence the calculated value based on the final product is shown.

To minimize waste, strategies such as catalyst recycling (if used), solvent recovery and reuse, and the conversion of byproducts into valuable materials should be implemented. longdom.orgslideshare.netadragos-pharma.comglobalresearchonline.netaxil-is.com For instance, the ethanol produced in the reaction with ethyl acetoacetate could be recovered and used as a solvent or fuel.

Despite a comprehensive search for advanced synthetic methodologies for this compound, there is a notable lack of specific research applying modern techniques such as catalytic green synthesis, modular multi-component reactions, or flow chemistry directly to this compound, its derivatives, or analogues. The existing scientific literature primarily focuses on conventional synthetic routes for its precursors, such as 3-amino-4-hydroxybenzoic acid.

The advanced methodologies outlined in the requested article—Catalytic Green Synthesis, Modular and Multi-Component Synthesis, and Flow Chemistry—represent the forefront of efficient, sustainable, and scalable chemical production. These techniques are widely applied to complex organic molecules and active pharmaceutical ingredients. However, their specific application to this compound has not been detailed in the available scientific papers and research databases.

This indicates a potential area for future research and development in the synthesis of acetoacetanilide derivatives. The application of green catalysts could offer a more environmentally benign pathway, reducing waste and energy consumption. Similarly, multi-component and flow chemistry approaches could significantly streamline the production of this compound and its analogues, potentially leading to higher yields, improved purity, and lower manufacturing costs.

Due to the absence of specific data and research findings in the public domain concerning the application of these advanced synthetic methodologies to this compound, it is not possible to provide a detailed, data-driven article on these specific topics as requested. Further investigation and primary research would be required to generate the specific findings and data tables necessary to populate the outlined article structure.

Theoretical and Computational Investigations of 3 Carboxy 4 Hydroxyacetoacetanilide

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3'-Carboxy-4'-hydroxyacetoacetanilide

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods provide insights into electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT study on this compound would typically involve the optimization of its molecular geometry to find the most stable arrangement of its atoms. Following optimization, various electronic properties would be calculated.

No specific DFT studies on this compound are available in the reviewed literature. A hypothetical data table of commonly calculated DFT parameters is presented below to illustrate the type of information such a study would provide.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized geometry. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value in eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Value in eV |

| Dipole Moment | A measure of the polarity of the molecule. | Value in Debye |

| Mulliken Charges | Partial charges assigned to individual atoms. | Charge values (e.g., C1: -0.2, O3: -0.5) |

Ab Initio Methods for Elucidating Molecular Orbitals and Reactive Sites in this compound

Ab initio methods are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can be used to describe the molecular orbitals (HOMO, LUMO, etc.) of this compound. The analysis of these orbitals would help in identifying the regions of the molecule that are most likely to be involved in chemical reactions (i.e., the reactive sites). For instance, regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. No specific ab initio studies for this compound were found.

Prediction of Reaction Energetics and Transition States for this compound Transformations

Quantum chemical calculations are also powerful tools for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction involving this compound, it would be possible to determine the energies of reactants, products, and transition states. This information is crucial for calculating reaction barriers (activation energies) and reaction enthalpies, thereby providing insights into the feasibility and kinetics of a particular transformation. However, no studies predicting reaction energetics or transition states for this specific molecule have been reported.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides a detailed view of the dynamic behavior of molecular systems, including conformational changes and interactions with the environment.

Conformational Analysis and Tautomerism Dynamics of this compound in Solution

This compound possesses several rotatable bonds, which means it can exist in various conformations. Furthermore, the presence of keto-enol and amide-imidol groups suggests the possibility of tautomerism. MD simulations in a solvent environment would allow for the exploration of the conformational landscape of the molecule and the study of the dynamics of tautomeric interconversion. Such a study would reveal the most stable conformers and tautomers in solution and the energy barriers between them. No research on the conformational analysis or tautomerism of this compound using MD simulations was identified.

Solvation Effects and Intermolecular Interactions of this compound with Solvents

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideally suited for studying solvation effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. Analysis of the simulation trajectories would provide information on the formation of hydrogen bonds and other non-covalent interactions, as well as the structure of the solvent shell around the molecule. This information is vital for understanding its solubility and reactivity in different media. No specific studies on the solvation of this compound were found in the literature.

Computational Design and Virtual Screening of this compound Derivatives for Targeted Properties

The computational design and virtual screening of derivatives of this compound would be a critical step in identifying novel compounds with potentially enhanced biological activity. This process typically involves the in silico creation of a library of virtual compounds and their subsequent evaluation against a biological target.

Virtual Library Generation: A virtual library of this compound derivatives could be generated by systematically modifying its core structure. Substitutions at various positions on the aniline (B41778) ring and modifications to the acetoacetamide side chain would be explored. For instance, different alkyl and aryl groups could be introduced, and the carboxyl and hydroxyl groups could be esterified or etherified to modulate the physicochemical properties of the parent molecule.

Molecular Docking and Scoring: Once the virtual library is established, molecular docking simulations would be employed to predict the binding affinity and orientation of each derivative within the active site of a chosen protein target. The selection of the target would depend on the desired therapeutic application. For example, if the goal is to develop anti-inflammatory agents, a relevant cyclooxygenase (COX) enzyme could be selected as the target. The docking process would yield a score for each compound, indicating its potential to bind effectively to the target.

ADMET Profiling: In addition to target binding, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives would be predicted using computational models. This is a crucial step to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects. Various software packages and web-based tools are available for predicting properties such as aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

The results of such a hypothetical virtual screening campaign could be summarized in a data table, as illustrated below:

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability |

| CHAA-001 | Parent Compound | -7.2 | -2.5 | Low |

| CHAA-002 | 5'-chloro substitution | -8.1 | -2.8 | Low |

| CHAA-003 | 4'-O-methyl ether | -7.5 | -2.1 | Moderate |

| CHAA-004 | 3'-ethyl ester | -7.8 | -1.9 | Moderate |

| CHAA-005 | 5'-fluoro substitution | -8.3 | -2.6 | Low |

This table presents hypothetical data for illustrative purposes.

Cheminformatics and Machine Learning Approaches in this compound Research

Cheminformatics and machine learning offer powerful tools for analyzing the structure-activity relationships (SAR) of this compound derivatives and for building predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A QSAR model could be developed to establish a mathematical relationship between the structural features of the designed derivatives and their predicted biological activity (e.g., docking score or experimentally determined inhibitory concentration). nih.govresearchgate.net This would involve calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors. Statistical methods like multiple linear regression or partial least squares would then be used to build the QSAR model. A robust QSAR model can be used to predict the activity of new, untested derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Machine Learning for Property Prediction: Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, could be trained on existing data to predict various properties of this compound derivatives. nih.gov These models can capture complex, non-linear relationships that may be missed by traditional QSAR methods. For instance, a machine learning model could be trained to predict the ADMET properties of the derivatives with higher accuracy. nih.gov

The performance of different machine learning models in predicting a hypothetical biological activity could be compared, as shown in the following table:

| Machine Learning Model | R-squared (Training Set) | R-squared (Test Set) | Root Mean Square Error (Test Set) |

| Random Forest | 0.92 | 0.85 | 0.35 |

| Support Vector Machine | 0.88 | 0.82 | 0.41 |

| Gradient Boosting | 0.95 | 0.87 | 0.32 |

| Deep Neural Network | 0.97 | 0.89 | 0.29 |

This table presents hypothetical data for illustrative purposes.

By integrating computational design, virtual screening, cheminformatics, and machine learning, the exploration of the chemical space around this compound can be significantly accelerated, leading to the rational design of novel compounds with desired therapeutic properties.

Mechanistic Studies of 3 Carboxy 4 Hydroxyacetoacetanilide Reactions and Transformations

Elucidation of Amide Bond Formation and Hydrolysis Mechanisms Involving 3'-Carboxy-4'-hydroxyacetoacetanilide

The formation of the amide bond in this compound would theoretically proceed through the reaction of 3-amino-4-hydroxybenzoic acid with a derivative of acetoacetic acid, such as a ketene or an activated ester. The general mechanism for amide bond formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the activated carboxylic acid derivative.

Conversely, the hydrolysis of the amide bond in this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of the amine (3-amino-4-hydroxybenzoic acid) follows, which is then protonated under acidic conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion is the rate-determining step, which is then protonated by the solvent to yield the corresponding amine.

Mechanistic Pathways of Carboxylic Acid Functional Group Transformations in this compound

The carboxylic acid group in this compound is expected to undergo typical transformations characteristic of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. The Fischer-Speier esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol. Subsequent dehydration yields the ester. The reaction is reversible and can be driven to completion by removing water.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of an aluminate salt, which is then hydrolyzed to yield the alcohol.

Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group might be facilitated by the presence of the ortho-hydroxyl group, which can stabilize a potential intermediate through intramolecular hydrogen bonding.

Reactivity of the Acetoacetanilide (B1666496) Moiety in Complex Organic Reactions

The acetoacetanilide portion of the molecule contains a reactive methylene (B1212753) group (α-carbon) situated between two carbonyl groups. This positioning makes the protons on this carbon acidic and easily removable by a base to form a stable enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation: The enolate can act as a nucleophile and react with alkyl halides or acyl halides to introduce new substituents at the α-carbon.

Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones in the presence of a weak base.

Japp-Klingemann Reaction: Under specific conditions, the acetoacetanilide moiety can react with diazonium salts to form hydrazones, which can then be converted to heterocyclic compounds.

Influence of Substituents on Reaction Kinetics and Selectivity for this compound

The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of this compound.

-OH (hydroxyl) group: As an electron-donating group, the hydroxyl group increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. It also increases the nucleophilicity of the nearby carboxylate group.

-COOH (carboxyl) group: As an electron-withdrawing group, the carboxyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Catalytic Cycles and the Role of this compound in Catalyzed Processes

While no specific catalytic cycles involving this compound have been documented in the available literature, its structure suggests potential applications as a ligand in coordination chemistry and catalysis. The presence of multiple coordination sites (the amide oxygen and nitrogen, the carboxylate oxygens, and the phenolic hydroxyl group) allows it to act as a chelating ligand for various metal ions.

A hypothetical catalytic cycle could involve the coordination of a metal center to the oxygen atoms of the β-keto group and the phenolic hydroxyl group. This metal complex could then catalyze a variety of organic transformations, with the ligand modulating the metal's reactivity and selectivity.

Advanced Spectroscopic and Analytical Characterization of 3 Carboxy 4 Hydroxyacetoacetanilide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For 3'-Carboxy-4'-hydroxyacetoacetanilide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment. The aromatic region of the spectrum would show a complex pattern for the three protons on the 1,2,4-trisubstituted benzene (B151609) ring, with chemical shifts influenced by the electronic effects of the hydroxyl, carboxyl, and amide substituents. wisc.edulibretexts.org Protons on carbons adjacent to electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield). ucl.ac.uk Highly deshielded singlets would be anticipated for the acidic protons of the carboxylic acid (>10 ppm) and the phenol (B47542) group, as well as the amide N-H proton; the exact positions of the latter two are often broad and dependent on solvent and concentration. The aliphatic portion of the molecule would produce two singlets: one for the methylene (B1212753) (-CH₂-) protons situated between two carbonyl groups and one for the terminal methyl (-CH₃) protons of the acetyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A unique signal would be expected for each of the 11 carbon atoms in the molecule, as there is no molecular symmetry. The spectrum would be characterized by several signals in the downfield region corresponding to the sp²-hybridized carbons of the aromatic ring and the three carbonyl carbons (amide, ketone, and carboxylic acid). The sp³-hybridized methylene and methyl carbons would appear at the upfield end of the spectrum.

Conformational analysis by NMR would focus on the rotation around the amide C-N bond. Due to resonance, this bond possesses significant double-bond character, restricting free rotation. nanalysis.com This can lead to the existence of cis and trans conformers, which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures where the rate of interconversion is slow. ut.eecdnsciencepub.comnih.govcdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted chemical shifts (δ) are in parts per million (ppm). Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ | ~2.2 | s | ~30 |

| -CH₂- | ~3.8 | s | ~50 |

| Ar-H | ~7.0 - 8.0 | d, dd | ~115 - 140 |

| Ar-C | - | - | ~115 - 140 |

| Ar-COH | - | - | ~150 - 160 |

| Ar-CNH | - | - | ~130 - 140 |

| Ar-CCOOH | - | - | ~125 - 135 |

| -NH- | ~10.0 | br s | - |

| Ar-OH | ~9.0 - 10.0 | br s | - |

| -COOH | >12.0 | br s | - |

| C=O (Ketone) | - | - | ~200 |

| C=O (Amide) | - | - | ~165 |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₁H₁₁NO₅) would be expected to show a molecular ion peak [M]⁺ at the corresponding mass. The fragmentation of this molecular ion would likely proceed through several predictable pathways based on the functional groups present. Common fragmentation patterns for phenols include the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO·, 29 Da). libretexts.orgdocbrown.info Aromatic carboxylic acids readily lose a hydroxyl radical (·OH, 17 Da) followed by CO (28 Da), or they can undergo decarboxylation with the loss of CO₂ (44 Da). researchgate.net

The acetoacetanilide (B1666496) moiety offers additional fragmentation routes, including cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl groups. The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of its various parts.

Isotopic profiling involves observing the low-intensity peaks that accompany a main ion peak due to the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The [M+1]⁺ peak, resulting primarily from the natural abundance of ¹³C, would be clearly observable, and its intensity relative to the [M]⁺ peak would be consistent with the presence of eleven carbon atoms in the molecular formula.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Neutral Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | - | 237 |

| [M - H₂O]⁺ | H₂O (18) | 219 |

| [M - CO₂]⁺ | CO₂ (44) | 193 |

| [M - CH₂CO]⁺ | Ketene (42) | 195 |

| [M - CO₂ - CH₂CO]⁺ | CO₂, Ketene (86) | 151 |

| [C₇H₆O₃]⁺ | C₄H₅NO₂ | 138 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Since specific functional groups have characteristic vibrational frequencies, these methods are excellent for identifying the functional groups present in a compound. jchemrev.com

The IR spectrum of this compound would be dominated by features arising from its multiple polar functional groups. A very broad absorption band would be expected from 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nih.gov Superimposed on this, a broad band for the phenolic O-H stretch (~3500-3200 cm⁻¹) and a sharper band for the amide N-H stretch (~3300 cm⁻¹) would appear. spcmc.ac.in

The carbonyl region (1800-1600 cm⁻¹) would be particularly informative, showing three distinct and strong C=O stretching bands: one for the carboxylic acid (~1710 cm⁻¹), one for the ketone (~1725 cm⁻¹), and one for the amide (Amide I band, ~1660 cm⁻¹). acs.orgnih.govlibretexts.org The spectrum would also feature the characteristic N-H bending vibration (Amide II band) around 1550 cm⁻¹. spcmc.ac.inacs.org

Both intramolecular and intermolecular hydrogen bonding would significantly influence the spectrum. jchemrev.com Intramolecular hydrogen bonds could form between the phenolic hydroxyl and the adjacent amide carbonyl, or between the amide N-H and the keto carbonyl. Intermolecular hydrogen bonds, most notably the classic dimer formation between two carboxylic acid groups, would also be present in the solid state. These interactions lead to the broadening of O-H and N-H stretching bands and a shift of the C=O stretching frequencies to lower wavenumbers. jchemrev.comresearchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would be complementary, providing strong signals for the aromatic C=C ring vibrations. pnas.org

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| O-H Stretch | Phenol | 3500 - 3200 | Strong, Broad |

| N-H Stretch | Amide | ~3300 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Weak |

| C=O Stretch | Ketone | ~1725 | Strong |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

X-ray Crystallography and Solid-State Characterization of this compound and Its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wiley.com A successful single-crystal X-ray diffraction experiment on this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming its covalent structure and revealing its preferred conformation in the solid state.

A key feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. acs.org The carboxylic acid, phenolic hydroxyl, and secondary amide groups are all potent hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid moieties would form centrosymmetric dimer synthons, a common and robust motif in the crystal structures of carboxylic acids. rsc.orgmdpi.com Additional hydrogen bonds involving the phenolic and amide groups would link these dimers into a more complex three-dimensional lattice.

The ability of this molecule to form multiple, directional hydrogen bonds makes it an excellent candidate for crystal engineering and the formation of co-crystals. agnopharma.com Co-crystallization with other pharmaceutically acceptable compounds (co-formers) could be explored to modify its physical properties.

Other solid-state characterization techniques are crucial for a complete profile. solitekpharma.comaurigaresearch.com Differential Scanning Calorimetry (DSC) would determine the melting point and detect any polymorphic phase transitions. researchgate.net Thermogravimetric Analysis (TGA) would assess thermal stability and identify the presence of any solvates or hydrates.

Advanced Chromatographic Methods for Purity Assessment and Derivative Analysis of this compound

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and analyzing any related substances or degradation products.

Due to the polar nature of this compound, arising from its multiple hydrogen-bonding functional groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable analytical method. shimadzu.comsielc.com

Method development would typically involve a C18 stationary phase, which separates compounds based on hydrophobicity. sigmaaldrich.com To achieve adequate retention and sharp, symmetrical peaks for this polar and acidic compound, the mobile phase composition must be carefully optimized. hplc.eu This would involve using a mixture of an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile. fishersci.com Crucially, the pH of the aqueous buffer would be maintained at a low value (e.g., pH 2.5-3.0) using an acid like phosphoric acid or formic acid. nih.gov This suppresses the ionization of both the carboxylic acid and the phenolic hydroxyl group, rendering the molecule less polar and promoting better retention on the non-polar stationary phase. notulaebotanicae.roshimadzu.combiopharmaservices.com

A developed HPLC method would be fully validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound's high polarity, due to the carboxylic acid, phenol, and amide groups, along with its relatively high molecular weight, makes it non-volatile and thermally unstable. It would likely decompose at the high temperatures required for GC analysis.

Therefore, analysis by GC-MS necessitates a chemical derivatization step to convert the polar, non-volatile compound into a thermally stable and volatile derivative. gcms.cz The most common approach for compounds with active hydrogens is silylation. registech.comrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used. labunlimited.comthermofisher.com These reagents would react with the acidic protons of the carboxylic acid, phenol, and amide groups, replacing them with non-polar trimethylsilyl (B98337) (-Si(CH₃)₃) groups. The resulting tris-silylated derivative would be significantly more volatile and could be readily analyzed by GC-MS, allowing for both separation from impurities and mass spectrometric identification.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Advanced Spectroscopic Techniques for Investigating Excited States and Photochemical Behavior

The presence of a phenolic hydroxyl group on the aromatic ring of this compound suggests a rich and interesting photochemical behavior. Phenolic compounds are known to undergo Excited State Intramolecular Proton Transfer (ESIPT), a process that can be investigated using advanced spectroscopic techniques. rsc.orgacs.orgnih.gov ESIPT involves the transfer of a proton from a donor (the phenolic hydroxyl group) to an acceptor site within the same molecule upon photoexcitation. rsc.org This process is often ultrafast, occurring on the femtosecond to picosecond timescale. mdpi.com

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the dynamics of excited states and the formation of transient species. edinst.comavantes.comoxinst.com In a TA experiment, a short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the changes in absorption as a function of time and wavelength. edinst.com This allows for the direct observation of excited state absorption, ground state bleach, and the formation of new transient species. edinst.com

For this compound, TA spectroscopy could be used to monitor the ESIPT process. Upon excitation, the phenolic proton could be transferred to a suitable acceptor, such as the keto-oxygen of the acetoacetanilide moiety, leading to the formation of a transient tautomer. This tautomer would have a distinct absorption spectrum compared to the ground state molecule. By varying the delay time between the pump and probe pulses, the kinetics of the formation and decay of this transient species can be determined. In some cases, ESIPT can lead to the formation of quinone methide species, which can also be detected by their characteristic transient absorption signals. rsc.org

The study of such excited-state dynamics is crucial for understanding the photostability of the compound and any potential photochemical reactions it may undergo. The presence of the carboxyl group could also influence the excited-state dynamics, potentially participating in or modifying the ESIPT process.

Interactive Data Table: Hypothetical Transient Absorption Data for this compound

| Time Delay (ps) | Wavelength (nm) | ΔAbsorbance | Assignment |

| 1 | 450 | 0.05 | Excited State Absorption (S1) |

| 10 | 580 | 0.08 | Tautomer Absorption (ESIPT product) |

| 100 | 450 | 0.02 | Decay of S1 |

| 100 | 580 | 0.04 | Decay of Tautomer |

| 1000 | 580 | 0.01 | Further decay of Tautomer |

Biomolecular Interactions and Mechanistic Insights Involving 3 Carboxy 4 Hydroxyacetoacetanilide

Mechanistic Understanding of Interactions with Biomolecules

A thorough mechanistic understanding of how 3'-Carboxy-4'-hydroxyacetoacetanilide interacts with biological macromolecules such as proteins, enzymes, and nucleic acids has not been detailed in available research. Such studies would typically involve identifying specific binding partners and elucidating the molecular forces driving these interactions.

Binding Kinetics and Thermodynamics of this compound with Biological Targets

Quantitative data on the binding kinetics (association and dissociation rates) and thermodynamics (changes in enthalpy and entropy) of this compound with specific biological targets are not documented. Techniques like surface plasmon resonance and isothermal titration calorimetry would be employed to determine these parameters, which are crucial for understanding the affinity and spontaneity of binding events.

Structural Basis of Molecular Recognition: Small Molecule-Biomolecule Interactions

There is a lack of structural data, such as X-ray crystallography or NMR spectroscopy studies, that would reveal the precise three-dimensional interactions between this compound and its potential biological targets. This information is fundamental to understanding how the molecule is recognized and oriented within a binding site.

Role of this compound in Ligand Design and Receptor Modulation Studies

Due to the absence of identified biological targets and interaction data, the role of this compound in ligand design and as a modulator of receptor activity has not been established. Its potential as a scaffold or pharmacophore for developing more potent or selective ligands remains unexplored.

Advanced Biophysical Techniques for Studying Biomolecular Binding

While a variety of advanced biophysical techniques exist to study biomolecular interactions, their specific application to this compound is not reported. Methods such as Fluorescence Resonance Energy Transfer (FRET) could be used to measure binding distances, and Mass Photometry could determine the stoichiometry of complexes in solution. However, no such studies involving this specific compound have been published.

Computational Modeling of Biomolecular Interactions of this compound

Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of small molecules to biomolecular targets. At present, there are no published computational studies that model the interaction of this compound with any specific protein, enzyme, or nucleic acid. Such studies would provide valuable theoretical insights into potential binding modes and affinities.

Catalysis and Ligand Design with 3 Carboxy 4 Hydroxyacetoacetanilide

3'-Carboxy-4'-hydroxyacetoacetanilide as a Ligand in Metal-Catalyzed Transformations

This compound possesses a unique combination of functional groups—a β-ketoamide, a carboxylic acid, and a phenol (B47542)—that make it a highly versatile candidate for ligand design in metal-catalyzed transformations. The β-ketoamide moiety is a well-known bidentate chelating agent for a wide range of metal ions, similar to the ubiquitous acetoacetate (B1235776) (acac) ligand. The deprotonated form of the β-ketoamide can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered ring. Furthermore, the adjacent phenolic hydroxyl and carboxylic acid groups can also participate in coordination upon deprotonation, allowing the molecule to act as a multidentate ligand.

The coordination versatility allows this compound to potentially bind to various transition metals, including palladium, platinum, copper, and iron. rsc.orgacs.org The specific coordination mode would depend on the metal ion, the pH of the reaction medium, and the other ligands present. For instance, the β-ketoamide could act as the primary binding site, with the carboxylate and phenolate (B1203915) groups serving to stabilize the complex or bridge multiple metal centers. This multi-point coordination can enhance the stability and influence the electronic properties of the metal catalyst, thereby tuning its reactivity and selectivity. chemscene.com

Research on related acetoacetanilide (B1666496) derivatives has shown their ability to form stable complexes with palladium and platinum. rsc.org These complexes have potential applications in cross-coupling reactions, C-H activation, and hydroacylation. ruhr-uni-bochum.denih.gov The presence of the carboxy and hydroxy substituents on the aniline (B41778) ring of this compound offers further opportunities for tuning the ligand's steric and electronic environment, which is a key aspect of modern ligand design. chemscene.com

| Metal Center | Potential Ligand Moiety | Potential Catalytic Transformation | Representative Finding on Analogous Systems |

| Palladium (Pd) | β-Ketoamide, Carboxylate | C-H Activation, Cross-Coupling Reactions | Palladium complexes with β-ketoamide ligands are known to catalyze C(sp³)–H lactamization of aliphatic amides. nih.gov |

| Copper (Cu) | β-Ketoamide, Phenolate | Oxidative Amidation, Multicomponent Reactions | Copper catalysts are widely used in the synthesis of α-ketoamides and in multicomponent reactions to produce heterocycles. acs.orgnih.gov |

| Iron (Fe) | Phenolate, Carboxylate | Oxidation Reactions | Iron complexes with phenolate ligands are studied as models for catecholase activity, catalyzing the oxidation of phenols. |

| Platinum (Pt) | β-Ketoamide | Hydrosilylation, Isomerization | Platinum(0) complexes react with acetoacetanilides to form platinalactam complexes. rsc.org |

Organocatalytic Applications of this compound and Its Derivatives

The field of organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often through non-covalent interactions like hydrogen bonding. wikipedia.org this compound is an excellent candidate for an organocatalyst due to its multiple hydrogen-bond donor and acceptor sites. The molecule contains an amide N-H, a phenolic O-H, and a carboxylic acid O-H, all of which can act as hydrogen-bond donors. The three carbonyl oxygens and the phenolic oxygen can serve as hydrogen-bond acceptors.

This multiplicity of sites allows for the possibility of bifunctional or even multifunctional catalysis, where the catalyst activates both the electrophile and the nucleophile simultaneously through a network of hydrogen bonds. wikipedia.orgnih.gov For example, the carboxylic acid group, being the most acidic site, could act as a Brønsted acid catalyst, activating an electrophile (e.g., an imine or a carbonyl compound) by protonation. rsc.org Concurrently, the amide or phenol moiety could bind and orient the nucleophile via hydrogen bonding, leading to highly organized, stereoselective transition states. researchgate.net

The use of carboxylic acids as chiral Brønsted acid catalysts is a growing area in asymmetric synthesis. rsc.orgnih.gov While this compound is itself achiral, its derivatives could be designed for such purposes. The fundamental principle involves the activation of substrates through hydrogen bonding, which can stabilize anionic intermediates or lower the energy of transition states. wikipedia.org Acetanilides and related amide structures have been investigated as hydrogen-bonding organocatalysts that can activate carbonyl bonds through simultaneous N-H and C-H interactions. researchgate.net The combination of a Brønsted acidic site (carboxylic acid) and multiple hydrogen-bonding groups within one molecule suggests potential applications in reactions like Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions.

| Potential Activation Mode | Functional Group(s) Involved | Target Reaction Type | Principle of Catalysis |

| Brønsted Acid Catalysis | Carboxylic Acid | Friedel-Crafts, Aldol, Mannich | Activation of an electrophile (e.g., carbonyl, imine) via protonation, lowering its LUMO energy. rsc.org |

| Hydrogen-Bond Donation | Amide N-H, Phenol O-H, Carboxylic Acid O-H | Michael Addition, Epoxidation | Stabilization of anionic intermediates and transition states through a hydrogen-bonding network. wikipedia.orgnih.gov |

| Bifunctional Catalysis | Carboxylic Acid + Amide/Phenol | Aza-Henry Reaction, Strecker Synthesis | Simultaneous activation of the electrophile (via Brønsted acid) and the nucleophile (via H-bonding). rsc.org |

| Anion Binding | Amide N-H | Halogenation, Glycosylation | Sequestration and stabilization of anions (e.g., halides) to generate a more reactive electrophilic cation. wikipedia.org |

Asymmetric Catalysis Mediated by Chiral this compound Analogues

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While this compound is achiral, its scaffold is readily modifiable to create chiral analogues capable of mediating asymmetric transformations. The strategic introduction of chirality can transform the molecule into a valuable chiral ligand or organocatalyst.

Several strategies can be envisioned for creating chiral analogues:

Amide Formation: The carboxylic acid group can be coupled with a chiral amine or alcohol, incorporating a well-defined stereocenter into the molecule. This approach is widely used to generate libraries of chiral ligands and catalysts.

Derivatization of the Acetoacetyl Group: A chiral substituent could be introduced at the α-position (the CH2 group) of the acetoacetyl moiety.

Atropisomerism: Introduction of bulky substituents onto the phenyl ring could restrict rotation around the N-aryl bond, potentially creating stable, axially chiral atropisomers. The development of catalytic atroposelective methods is a significant area of research. researchgate.net

Once a chiral analogue is synthesized, it can be applied in various catalytic systems. As a chiral ligand for a metal, it could induce enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or C-H activation. As a chiral organocatalyst, it could leverage the principles of Brønsted acid and hydrogen-bond catalysis to control the stereochemical outcome of reactions. nih.gov For example, a chiral carboxylic acid derivative could engage in enantioselective protonation or control the facial selectivity of a nucleophilic attack on a protonated substrate. The design of such catalysts often draws inspiration from successful scaffolds like cinchona alkaloids or prolinamides. nih.gov

| Chiral Analogue Design Strategy | Potential Reaction | Target Enantioselectivity (ee) | Basis from Analogous Systems |

| Coupling with (S)-Prolinamide | Asymmetric Aldol Reaction | >90% | Chiral prolinamide organocatalysts are highly effective in promoting enantioselective aldol reactions. nih.gov |

| Formation of Atropisomeric Amide | Atroposelective Amidation | >95% | Chiral Brønsted acids have been used to catalyze the atroposelective coupling of carboxylic acids and amines. researchgate.net |

| Complexation with Rh(I) | Asymmetric Hydroformylation | >90% | Chiral ligands are essential for achieving high enantioselectivity in rhodium-catalyzed hydroformylation. |

| Complexation with Cu(II) | Asymmetric Friedel-Crafts Alkylation | >95% | Chiral BOX ligands with copper(II) are effective catalysts for enantioselective Friedel-Crafts reactions. nih.gov |

Photocatalysis and Photo-induced Reactions Involving this compound

The integration of photocatalysis into organic synthesis has provided mild and sustainable methods for generating reactive intermediates. The functional groups within this compound offer intriguing possibilities for its use in photo-induced reactions.

The carboxylic acid moiety is particularly notable. Aromatic carboxylic acids can undergo visible-light-mediated photocatalytic decarboxylation to generate aryl radicals. rsc.orgresearchgate.net This process typically involves a photoredox catalyst that, upon excitation, oxidizes the carboxylate to an aroyloxy radical, which then rapidly loses CO2 to form the desired aryl radical. This radical can then engage in various C-C or C-heteroatom bond-forming reactions. researchgate.netresearchgate.net Therefore, this compound could serve as a precursor to a novel functionalized aryl radical under mild, light-induced conditions.

Furthermore, the 4-hydroxy-3-carboxy-phenyl moiety is a derivative of salicylic (B10762653) acid. Salicylic acid and its derivatives are known to be photoactive, exhibiting processes such as excited-state intramolecular proton transfer (ESIPT) and acting as photosensitizers. researchgate.netunige.ch Upon UV irradiation, salicylic acid has been shown to act as a photosensitizer for thymidine (B127349) dimerization. nih.gov This suggests that the salicylic acid-like core of this compound could potentially absorb light and transfer energy to another molecule, thereby promoting a photochemical reaction without being consumed. The combination of a photocatalytically active group (carboxylic acid) and a photosensitizing core within the same molecule opens avenues for designing novel intramolecular or intermolecular photo-induced transformations. Additionally, the principles of hydrogen-bonding organocatalysis can be combined with photocatalysis, where a catalyst like a urea (B33335) or amide can bind to a substrate and facilitate more efficient energy transfer from a photosensitizer. researchgate.net

| Photo-induced Process | Functional Group Involved | Generated Intermediate | Potential Synthetic Application |

| Photocatalytic Decarboxylation | Carboxylic Acid | Aryl Radical | C-H Arylation, Biaryl Synthesis, Giese Addition. rsc.orgresearchgate.net |

| Photosensitization | 4-Hydroxy-phenyl moiety (Salicylic acid-like) | Triplet-state Substrate | [2+2] Cycloadditions, Isomerization of Alkenes. nih.gov |

| Decarboxylative Hydroxylation | Carboxylic Acid | Aryl Radical, Peroxyl Radical | Conversion of the carboxylic acid to a hydroxyl group using O₂ and visible light. organic-chemistry.org |

| Decarboxylative Reduction | Carboxylic Acid | Aryl Radical | Replacement of the carboxylic acid with a hydrogen atom via photoredox catalysis. nih.gov |

Environmental Chemistry and Transformation of 3 Carboxy 4 Hydroxyacetoacetanilide

Photochemical and Chemical Degradation Pathways of 3'-Carboxy-4'-hydroxyacetoacetanilide in Environmental Matrices

The chemical structure of this compound, featuring an anilide linkage, a phenolic hydroxyl group, and a carboxylic acid group, suggests susceptibility to several abiotic degradation processes.

Photochemical Degradation:

Direct photolysis may occur through the absorption of solar radiation by the aromatic rings, leading to the excitation of electrons and subsequent bond cleavage. The presence of a phenolic hydroxyl group can enhance light absorption and facilitate photodegradation. Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃) present in sunlit surface waters and the atmosphere, is also a likely degradation pathway. The half-lives of anilide herbicides in water under natural sunlight can range from 26 to 73 calendar days, with degradation being faster on soil surfaces (12 to 40 days). researchgate.net The presence of humic substances in water can reduce degradation rates, whereas increased organic matter in soil can accelerate it. researchgate.net

Potential photochemical reactions for this compound could include:

Hydroxylation: Addition of •OH to the aromatic rings, forming dihydroxy derivatives.

Decarboxylation: Loss of the carboxyl group as carbon dioxide.

Side-chain oxidation: Oxidation of the acetoacetyl group.

Cleavage of the anilide bond: Breaking the amide linkage to form 3-amino-4-hydroxybenzoic acid and acetoacetic acid.

Chemical Degradation:

Hydrolysis: The anilide (amide) linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by acids or bases. libretexts.orgmasterorganicchemistry.comyoutube.com In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com The hydrolysis of anilides results in the formation of a carboxylic acid and an aniline (B41778). acs.org For this compound, hydrolysis would yield 3-amino-4-hydroxybenzoic acid and acetoacetic acid. The rate of hydrolysis is influenced by pH and temperature. nih.gov

Oxidation: The phenolic hydroxyl group makes the compound susceptible to oxidation. In soil, manganese oxides can act as powerful oxidants for phenolic compounds. nih.govmdpi.comrsc.org The extent of oxidation of phenolic acids in soil is influenced by the substitution pattern on the aromatic ring. nih.govresearchgate.net Oxidation can lead to the formation of quinone-like structures and may initiate polymerization reactions, contributing to the formation of humic substances. mdpi.com The rate of oxidation is dependent on soil properties such as pH, metal oxide content, and organic matter content. nih.gov

| Degradation Pathway | Reactants/Conditions | Potential Primary Products | Influencing Factors |

| Direct Photolysis | Sunlight | Isomeric compounds, cleavage products | Light intensity, wavelength |

| Indirect Photolysis | •OH, ¹O₂, O₃ | Hydroxylated derivatives, decarboxylated products | Concentration of ROS, presence of sensitizers (e.g., humic substances) |

| Hydrolysis | Water, Acid/Base catalysis | 3-amino-4-hydroxybenzoic acid, Acetoacetic acid | pH, temperature |

| Oxidation | Metal oxides (e.g., MnO₂), ROS | Quinones, polymerized products | Soil composition, pH, redox potential |

Biodegradation Mechanisms and Microbial Transformation of this compound

Microbial degradation is a key process in the environmental dissipation of many organic compounds, including anilides. nih.gov The biodegradation of this compound is likely to be initiated by microorganisms capable of cleaving the anilide bond.

Initial Transformation:

The primary step in the microbial degradation of anilide herbicides is typically the hydrolysis of the amide linkage, catalyzed by amidase or acylamidase enzymes. cambridge.org This reaction is analogous to chemical hydrolysis and would yield 3-amino-4-hydroxybenzoic acid and acetoacetic acid. cambridge.org The rate of this initial cleavage can be influenced by the substituents on the aniline ring. cambridge.org

Aromatic Ring Cleavage:

Following the initial hydrolysis, the resulting aromatic intermediate, 3-amino-4-hydroxybenzoic acid, would undergo further degradation. A common pathway for the microbial degradation of aromatic compounds involves the formation of catechols. nih.govmicrobiologyjournal.org In this case, oxidative deamination of the amino group and subsequent hydroxylation could lead to the formation of protocatechuic acid (3,4-dihydroxybenzoic acid).

Once formed, catecholic intermediates are susceptible to ring cleavage by dioxygenase enzymes. There are two main pathways for aromatic ring cleavage:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The aromatic ring is cleaved adjacent to one of the hydroxyl groups.

These cleavage reactions result in the formation of aliphatic dicarboxylic acids, which can then be further metabolized through central metabolic pathways like the Krebs cycle. csu.edu.au

Key Microbial Players and Enzymes:

A variety of soil microorganisms, including bacteria and fungi, have been shown to degrade anilide and aniline compounds. nih.govcambridge.org Genera such as Pseudomonas, Acinetobacter, Comamonas, and Sphingobium have been identified as being capable of degrading aniline. mdpi.com The key enzymes involved in these degradation pathways include:

Amidases/Acylamidases: Catalyze the initial hydrolysis of the anilide bond.

Monooxygenases and Dioxygenases: Involved in the hydroxylation and cleavage of the aromatic ring. microbiologyjournal.org

Dehydrogenases and Reductases: Participate in the subsequent metabolism of the ring-cleavage products.

| Transformation Step | Enzyme Class | Substrate | Product(s) |

| Anilide Hydrolysis | Amidase/Acylamidase | This compound | 3-amino-4-hydroxybenzoic acid, Acetoacetic acid |

| Aromatic Ring Activation | Monooxygenase/Dioxygenase | 3-amino-4-hydroxybenzoic acid | Protocatechuic acid (hypothetical) |

| Aromatic Ring Cleavage | Dioxygenase | Protocatechuic acid | Aliphatic dicarboxylic acids |

| Further Metabolism | Dehydrogenases, Reductases, etc. | Aliphatic dicarboxylic acids | Intermediates of central metabolism (e.g., Krebs cycle) |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling in Environmental Samples

The detection and quantification of this compound and its transformation products in complex environmental matrices like soil and water require sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the analysis of polar and semi-polar organic compounds in environmental samples. nih.govdocumentsdelivered.comsemanticscholar.orgyoutube.com For this compound and its carboxylic acid-containing metabolites, reversed-phase liquid chromatography is often employed. nih.gov The use of tandem mass spectrometry provides high selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, enabling the determination of elemental compositions for the identification of unknown metabolites. nih.govresearchgate.netnih.govdiva-portal.orgthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. mdpi.comresearchgate.netnih.govepa.gov For non-volatile compounds like this compound and its polar metabolites, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatization reagents for carboxylic acids and phenols include silylating agents (e.g., BSTFA) or alkylating agents. GC-MS offers excellent chromatographic separation and provides characteristic mass spectra that are useful for structural elucidation.

Sample Preparation:

Effective sample preparation is critical for the trace analysis of environmental contaminants. Common techniques include:

Solid-Phase Extraction (SPE): Used to concentrate analytes from water samples and remove interfering matrix components.

Liquid-Liquid Extraction (LLE): A classical technique for extracting analytes from aqueous samples into an organic solvent.

Accelerated Solvent Extraction (ASE): An automated technique for extracting analytes from solid samples like soil and sediment using elevated temperatures and pressures. mdpi.comnih.gov

| Analytical Technique | Principle | Advantages | Typical Analytes | Sample Preparation |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and selectivity, suitable for polar and non-volatile compounds. | Parent compound, polar metabolites (e.g., carboxylic acids, phenols). | SPE, LLE, direct injection. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution separation, provides structural information from mass spectra. | Volatile metabolites or derivatized polar metabolites. | LLE, ASE, derivatization. |

| HRMS (LC or GC coupled) | Provides accurate mass measurements. | Enables elemental composition determination, aids in identification of unknown metabolites. | Parent compound and all transformation products. | SPE, LLE, ASE. |

Future Research Directions and Emerging Paradigms for 3 Carboxy 4 Hydroxyacetoacetanilide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The application of artificial intelligence (AI) and machine learning (ML) to the study of 3'-Carboxy-4'-hydroxyacetoacetanilide is a completely open field. Currently, there is no published research demonstrating the use of AI/ML for predicting its properties, designing novel analogues, or optimizing its synthesis. Future research endeavors could leverage these computational tools to significantly accelerate the understanding of this molecule.

Potential Research Trajectories:

Property Prediction: AI models could be trained on existing chemical databases to predict the physicochemical properties, spectral data, and potential biological activities of this compound and its derivatives. This would enable rapid virtual screening and prioritization of compounds for synthesis and testing.

De Novo Design: Generative AI models could be employed to design novel molecules based on the this compound scaffold, tailored for specific functions such as binding to a biological target or exhibiting desired material properties.

Synthesis Planning: Retrosynthesis prediction tools, powered by machine learning, could propose novel and efficient synthetic routes to this compound, potentially uncovering more sustainable or cost-effective methods than traditional approaches.

Exploration of Novel Reaction Spaces and Unconventional Synthetic Methodologies

The synthesis of this compound, chemically known as 2-hydroxy-5-(acetoacetylamino)benzoic acid, likely follows conventional amidation reactions between 5-amino-2-hydroxybenzoic acid and an acetoacetylating agent. However, dedicated studies on optimizing this synthesis or exploring unconventional methods are not available in current scientific literature.

Future work could focus on:

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Investigating the synthesis of this compound in a flow reactor could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond could provide a greener and more selective synthetic route. Screening for suitable enzymes and optimizing reaction conditions would be a key research objective.

Mechanochemistry: This solvent-free technique, involving the use of mechanical force to induce chemical reactions, could offer a more environmentally friendly method for the synthesis of this compound.

Advancements in Theoretical Modeling and Simulation Techniques for Complex Systems

There is a clear absence of published theoretical studies on this compound. Computational chemistry could provide profound insights into its molecular structure, reactivity, and interactions.

Areas for Future Theoretical Investigation:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods could be used to calculate the molecule's electronic structure, vibrational frequencies, and spectroscopic properties. This data would be invaluable for its characterization and for understanding its chemical behavior.

Molecular Dynamics Simulations: These simulations could predict the conformational landscape of this compound and how it interacts with solvents or biological macromolecules. This would be crucial for understanding its behavior in different environments and for any potential applications in materials science or pharmacology.

Development of Multi-Functional Materials and Integrated Systems Based on this compound